molecular formula C26H24FNO4 B11572151 Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate

Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate

Cat. No.: B11572151
M. Wt: 433.5 g/mol
InChI Key: XRKOYAYXCKZBBL-UHFFFAOYSA-N
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Description

Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a fluorophenyl group, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the fluorophenyl and methylphenoxy groups. Common synthetic routes may include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Methylphenoxy Group: This can be done through etherification reactions using methylphenol derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylic and aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{1-[2-(4-chlorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    Methyl 4-{1-[2-(4-bromophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate: Contains a bromophenyl group instead of a fluorophenyl group.

Uniqueness

Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C26H24FNO4

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 4-[1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate

InChI

InChI=1S/C26H24FNO4/c1-17-5-3-4-6-22(17)32-24-23(19-9-11-20(12-10-19)26(30)31-2)28(25(24)29)16-15-18-7-13-21(27)14-8-18/h3-14,23-24H,15-16H2,1-2H3

InChI Key

XRKOYAYXCKZBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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